N,N'-bis(2,3-dichlorophenyl)propanediamide
Overview
Description
N,N’-bis(2,3-dichlorophenyl)propanediamide: is a chemical compound with the molecular formula C₁₅H₁₀Cl₄N₂O₂ and a molecular weight of 392.1 g/mol . It is known for its unique structure, which includes two 2,3-dichlorophenyl groups attached to a propanediamide backbone. This compound is primarily used in research and development due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,3-dichlorophenyl)propanediamide typically involves the reaction of 2,3-dichloroaniline with malonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods: While specific industrial production methods for N,N’-bis(2,3-dichlorophenyl)propanediamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2,3-dichlorophenyl)propanediamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.
Oxidation and Reduction Reactions: The amide groups can be involved in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products:
Substitution Reactions: Products typically include substituted phenyl derivatives.
Oxidation and Reduction Reactions: Products can vary depending on the specific reaction but may include oxidized or reduced amide derivatives.
Hydrolysis: The major products are 2,3-dichloroaniline and malonic acid derivatives.
Scientific Research Applications
N,N’-bis(2,3-dichlorophenyl)propanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its amide groups.
Medicine: Research into potential pharmaceutical applications, such as drug design and development, often involves this compound.
Mechanism of Action
The mechanism of action of N,N’-bis(2,3-dichlorophenyl)propanediamide involves its interaction with molecular targets through its amide groups and phenyl rings. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking with proteins, enzymes, or other biomolecules. The specific pathways involved depend on the context of its use, such as enzyme inhibition or protein binding studies.
Comparison with Similar Compounds
- N,N’-bis(2,4-dichlorophenyl)propanediamide
- N,N’-bis(2,5-dichlorophenyl)propanediamide
- N,N’-bis(3,4-dichlorophenyl)propanediamide
Comparison: N,N’-bis(2,3-dichlorophenyl)propanediamide is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and interaction with other molecules. Compared to its analogs with different chlorine positions, it may exhibit distinct chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
N,N'-bis(2,3-dichlorophenyl)propanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl4N2O2/c16-8-3-1-5-10(14(8)18)20-12(22)7-13(23)21-11-6-2-4-9(17)15(11)19/h1-6H,7H2,(H,20,22)(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMXGSAYLGOBEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368401 | |
Record name | N~1~,N~3~-Bis(2,3-dichlorophenyl)propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36476-40-1 | |
Record name | N~1~,N~3~-Bis(2,3-dichlorophenyl)propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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